Rivastigmine Tartrate Rivastigmine Tartrate Rivastigmine tartrate is a tartrate salt obtained by reaction of rivastigmine with one equivalent of (R,R)-tartaric acid. A reversible cholinesterase inhibitor. It has a role as a cholinergic drug, an EC 3.1.1.8 (cholinesterase) inhibitor and a neuroprotective agent. It contains a rivastigmine(1+).
Rivastigmine Tartrate is the tartrate salt form of rivastigmine, a phenylcarbamate derivative exhibiting cognitive stimulating property. Although the mechanism of action has not been fully elucidated, rivastigmine tartrate may bind reversibly to cholinesterase, thereby decreasing the breakdown of acetylcholine and enhancing cholinergic function.
See also: Rivastigmine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 129101-54-8
VCID: VC20741530
InChI: InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1
SMILES: Array
Molecular Formula: C18H28N2O8
Molecular Weight: 400.4 g/mol

Rivastigmine Tartrate

CAS No.: 129101-54-8

Cat. No.: VC20741530

Molecular Formula: C18H28N2O8

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

Rivastigmine Tartrate - 129101-54-8

Specification

Description Rivastigmine tartrate is a tartrate salt obtained by reaction of rivastigmine with one equivalent of (R,R)-tartaric acid. A reversible cholinesterase inhibitor. It has a role as a cholinergic drug, an EC 3.1.1.8 (cholinesterase) inhibitor and a neuroprotective agent. It contains a rivastigmine(1+).
Rivastigmine Tartrate is the tartrate salt form of rivastigmine, a phenylcarbamate derivative exhibiting cognitive stimulating property. Although the mechanism of action has not been fully elucidated, rivastigmine tartrate may bind reversibly to cholinesterase, thereby decreasing the breakdown of acetylcholine and enhancing cholinergic function.
See also: Rivastigmine (has active moiety).
CAS No. 129101-54-8
Molecular Formula C18H28N2O8
Molecular Weight 400.4 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Standard InChI InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1
Standard InChI Key GWHQHAUAXRMMOT-MBANBULQSA-N
Isomeric SMILES CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator